molecular formula C14H18F3NO3S B6637025 N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide

カタログ番号 B6637025
分子量: 337.36 g/mol
InChIキー: ZWAUXSZEOBUCQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

作用機序

CP-690,550 selectively inhibits JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting these cytokines, CP-690,550 can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, CP-690,550 has been shown to reduce inflammation and disease progression. In organ transplant models, CP-690,550 has been shown to prevent rejection and improve graft survival. Inflammatory bowel disease models have also shown promising results with CP-690,550 treatment, with reduced inflammation and improved symptoms.

実験室実験の利点と制限

CP-690,550 has several advantages for lab experiments, including its selectivity for JAK3, its potent inhibitory activity, and its ability to modulate the immune system. However, CP-690,550 also has limitations, including its potential toxicity and side effects, which can affect experimental outcomes.

将来の方向性

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored to further understand its therapeutic potential. These include investigating its efficacy in other autoimmune diseases, exploring its combination with other therapies, and developing more selective JAK3 inhibitors with improved safety profiles. Additionally, further studies can be conducted to understand the long-term effects of CP-690,550 treatment and its potential for disease prevention.
Conclusion:
In conclusion, CP-690,550 is a synthetic compound with potential therapeutic applications in various diseases. Its selectivity for JAK3 and its ability to modulate the immune system make it a promising candidate for the treatment of autoimmune diseases, organ transplant rejection, and inflammatory bowel disease. Further studies are needed to understand its safety and efficacy and to explore its full therapeutic potential.

合成法

CP-690,550 is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction between 4-(hydroxymethyl)cyclohexanone and trifluoromethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, which can be purified through recrystallization.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, organ transplant rejection, and inflammatory bowel disease. It has been shown to selectively inhibit Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines involved in immune responses. By inhibiting JAK3, CP-690,550 can modulate the immune system and reduce inflammation.

特性

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-4-13(12)22(20,21)18-11-7-5-10(9-19)6-8-11/h1-4,10-11,18-19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUXSZEOBUCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。